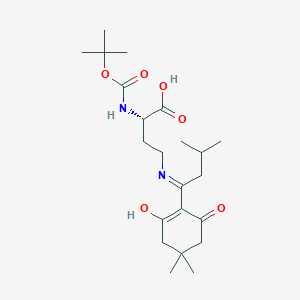

Boc-Dab(ivDde)-OH

Description

Context of Protected Non-Proteinogenic Amino Acids in Peptide Synthesis

Peptides are chains of amino acids linked by amide bonds. chemrxiv.org While proteins are typically composed of 20 standard (proteinogenic) amino acids, there exists a vast array of non-proteinogenic amino acids (NPAAs) that are not naturally incorporated into proteins. cpcscientific.combachem.com The introduction of these unique building blocks into a peptide sequence can profoundly alter its properties. researchgate.netacs.org

To chemically synthesize peptides in a controlled, stepwise manner, the reactive functional groups of the amino acids must be temporarily masked or "protected". chemrxiv.orgbiosynth.com This prevents unwanted side reactions during the formation of the peptide bond. biosynth.com The use of protected NPAAs is therefore a cornerstone of modern peptide chemistry, enabling the creation of peptides with enhanced stability, novel structures, and specific biological activities. cpcscientific.comresearchgate.net

Significance of 2,4-Diaminobutyric Acid (Dab) Derivatives in Peptide Engineering

2,4-Diaminobutyric acid (Dab) is a non-proteinogenic amino acid characterized by the presence of two amino groups. wikipedia.orgrcsb.org This feature makes it a valuable component in peptide engineering. The additional amino group in the side chain provides a site for modifications, such as branching, cyclization, or the attachment of other molecules like lipids or sugars. peptide.com

Overview of Orthogonal Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. peptide.compowdersystems.com It involves building the peptide chain step-by-step while it is attached to a solid support. biosynth.compowdersystems.com The success of SPPS relies heavily on the use of "orthogonal" protecting groups. peptide.compowdersystems.com

Orthogonality in this context means that different protecting groups on the amino acid can be removed under distinct chemical conditions without affecting each other. peptide.comiris-biotech.de For example, a protecting group on the α-amino group (the "temporary" group) can be removed at each step of the synthesis, while the protecting groups on the side chains (the "permanent" groups) remain intact until the very end. biosynth.compeptide.com This allows for precise control over the sequence and any modifications. powdersystems.com A widely used orthogonal protection strategy is the Fmoc/tBu scheme, where the base-labile Fmoc group protects the α-amino group and acid-labile groups like tert-butyl (tBu) protect the side chains. powdersystems.comiris-biotech.deacs.org

Rationale for Utilizing Boc-Dab(ivDde)-OH in Complex Peptide Architectures

The compound this compound is a prime example of a strategically designed building block for advanced peptide synthesis. It incorporates two distinct and orthogonal protecting groups on the two amino functionalities of the Dab core.

The Boc (tert-butoxycarbonyl) group protects the α-amino group. It is labile to acid, meaning it can be removed with acids like trifluoroacetic acid (TFA). peptide.com

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group protects the side-chain amino group. This group is specifically cleaved under very mild conditions using hydrazine (B178648). glpbio.comsigmaaldrich.com

The key advantage of this arrangement is the triple orthogonality it offers in conjunction with the common Fmoc/tBu SPPS strategy. A researcher can selectively remove:

The Fmoc group with a base to extend the peptide chain.

The ivDde group with hydrazine to modify the Dab side chain at a specific point during the synthesis. sigmaaldrich.com

The Boc and other acid-labile side-chain protecting groups at the end of the synthesis.

This high degree of control is invaluable for constructing complex peptide architectures such as branched peptides, cyclic peptides, and peptides conjugated to other molecules. sigmaaldrich.com The ivDde group is known to be more stable to the repeated piperidine (B6355638) treatments used for Fmoc removal during SPPS compared to the related Dde group, making it a more robust choice for the synthesis of long or complex sequences. glpbio.comsigmaaldrich.combachem.com This stability and selective removal make this compound a powerful tool for creating sophisticated and precisely engineered peptide molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H36N2O6 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(2S)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C22H36N2O6/c1-13(2)10-15(18-16(25)11-22(6,7)12-17(18)26)23-9-8-14(19(27)28)24-20(29)30-21(3,4)5/h13-14,25H,8-12H2,1-7H3,(H,24,29)(H,27,28)/t14-/m0/s1 |

InChI Key |

QSVRJSYPXRZMSU-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)CC(=NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Canonical SMILES |

CC(C)CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations for Boc Dab Ivdde Oh

Precursor Synthesis and Functionalization of 2,4-Diaminobutyric Acid

The synthesis of Boc-Dab(ivDde)-OH originates from the non-proteinogenic amino acid 2,4-diaminobutyric acid (Dab). Dab possesses two primary amino groups (at the α and γ positions) and a carboxylic acid function, all of which require careful management during peptide synthesis to prevent unwanted side reactions. The initial step involves the strategic functionalization of Dab, which serves as the molecular scaffold. This process requires the introduction of protecting groups that mask the reactive amino functionalities, enabling regioselective chemical transformations in subsequent steps. The synthesis can commence with either the L- or D-enantiomer of Dab, leading to the corresponding stereoisomer of the final product. chemimpex.comalphabiopharm.com

Regioselective Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The regioselective protection of the α-amino group (Nα) is a critical step in the synthetic sequence. The tert-butoxycarbonyl (Boc) group is commonly employed for this purpose due to its stability under a range of conditions and its susceptibility to cleavage under specific acidic conditions. The introduction of the Boc group is typically achieved by reacting a Dab precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as sodium bicarbonate or triethylamine (B128534), within a solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Installation of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) Protecting Group on the Side Chain

The installation of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group on the γ-amino (Nγ) side chain of Dab is the defining step in creating this specialized building block. The ivDde group is a key component of orthogonal protection schemes in SPPS. Its primary advantage is its stability towards the acidic conditions used for Boc group removal and the standard basic conditions (e.g., piperidine (B6355638) in DMF) used for cleaving the 9-fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.de

The ivDde group was specifically developed to overcome the limitations of its predecessor, the Dde group. peptide.compeptide.com While effective, the Dde group was found to be somewhat unstable during prolonged exposure to piperidine in the synthesis of long peptides and could sometimes migrate to other free amino groups, a phenomenon known as "scrambling". iris-biotech.de The more sterically hindered ivDde group exhibits significantly greater stability, minimizing premature loss and side-chain migration. iris-biotech.de

The installation of the ivDde group onto the Nγ position of Nα-Boc-Dab-OH is typically performed by reacting it with an activated ivDde reagent. The reaction is generally conducted in a solvent such as DMF or ethanol, often with the addition of a base like triethylamine to facilitate the reaction.

The selective removal of the ivDde group is a hallmark of its utility. Deprotection is achieved by treating the resin-bound peptide with a dilute solution of hydrazine (B178648) monohydrate (typically 2%) in DMF. peptide.comglpbio.com This cleavage is rapid, often performed in multiple short treatments (e.g., three cycles of 3-10 minutes each) to unmask the side-chain amine for subsequent modification, such as cyclization or branching. peptide.com While higher concentrations of hydrazine can be used for particularly stubborn ivDde removals, concentrations are generally kept low to avoid potential side reactions, such as peptide bond cleavage at glycine (B1666218) residues. peptide.com

Maintaining stereochemical integrity is paramount in peptide synthesis. The synthesis of this compound starts from an enantiomerically pure precursor, either L-Dab or D-Dab. alphabiopharm.com The reaction conditions employed for the introduction of both the Boc and ivDde protecting groups are sufficiently mild to prevent racemization at the α-chiral center. Consequently, the resulting Boc-L-Dab(ivDde)-OH or Boc-D-Dab(ivDde)-OH building block retains the stereochemistry of the initial Dab starting material, ensuring the synthesis of stereochemically defined final peptide products.

Reaction Conditions and Catalysis

Optimization Strategies for Yield and Reaction Efficiency

Optimizing the synthesis of this compound involves several key strategies to maximize yield and purity. Reaction progress is carefully monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of starting materials.

Purification is a critical final step. On a laboratory scale, silica (B1680970) gel chromatography is often employed to isolate the pure product from unreacted reagents and byproducts. For industrial-scale production, where chromatographic methods can be costly and time-consuming, crystallization is the preferred method. By optimizing solvent systems, manufacturers can induce crystallization of the crude product, achieving high purity levels (often >98%) with substantial yields.

In the context of its use in SPPS, the efficiency of incorporating the this compound unit into a growing peptide chain is optimized through the selection of appropriate coupling reagents, such as HCTU or HATU, and non-nucleophilic bases like diisopropylethylamine (DIPEA). rsc.org The use of automated peptide synthesizers further enhances efficiency by enabling precise reagent delivery and systematic washing steps.

Comparative Analysis of Synthetic Routes for this compound and Related Dab Derivatives

A direct comparison between the ivDde group and its forerunner, the Dde group, highlights the evolution of protecting group chemistry. While both are hydrazine-labile, ivDde offers superior stability against premature cleavage and migration, albeit sometimes at the cost of being more difficult to remove. iris-biotech.de

| Feature | Dde Group | ivDde Group | Reference |

|---|---|---|---|

| Stability to Piperidine | Less stable; prone to partial loss in long syntheses | More stable and robust | iris-biotech.depeptide.com |

| Migration Tendency ("Scrambling") | Observed to migrate to other free amines | Significantly reduced tendency to migrate | iris-biotech.de |

| Cleavage Conditions | 2% Hydrazine in DMF | 2-10% Hydrazine in DMF | glpbio.com |

| Cleavage Difficulty | Easier to remove | Can be difficult to remove in certain sequences | iris-biotech.de |

Other orthogonal protecting groups for amine side chains include Alloc (cleaved by palladium catalysts) and Mtt (cleaved by mild acid). researchgate.net The choice among ivDde, Alloc, and Mtt depends on the compatibility of their respective cleavage conditions with other protecting groups present in the peptide.

| Protecting Group | Cleavage Reagent | Orthogonal To | Reference |

|---|---|---|---|

| ivDde | Hydrazine | Boc (acid), Fmoc (base) | |

| Alloc | Pd(0) catalyst | Boc (acid), Fmoc (base) | |

| Mtt | Dilute TFA / Acetic Acid | Boc (strong acid), Fmoc (base) | researchgate.net |

Furthermore, different protection schemes for the Dab amino acid itself are commercially available, such as Fmoc-Dab(Boc)-OH and Boc-Dab(Fmoc)-OH. chemimpex.com These alternatives allow for different deprotection sequences. For instance, with Fmoc-Dab(Boc)-OH, the Fmoc group can be removed to extend the peptide chain, while the Boc-protected side chain remains intact until final cleavage with strong acid. The this compound derivative is specifically designed for strategies where the N-terminus is Boc-protected and the side chain requires unmasking mid-synthesis while all other acid-labile protecting groups remain in place.

| Dab Derivative | Nα Protection | Nγ Protection | Primary Application Strategy | Reference |

|---|---|---|---|---|

| This compound | Boc (acid-labile) | ivDde (hydrazine-labile) | Boc-SPPS with orthogonal side-chain modification | alphabiopharm.com |

| Fmoc-Dab(Boc)-OH | Fmoc (base-labile) | Boc (acid-labile) | Fmoc-SPPS where side chain is deprotected at the final step | |

| Boc-Dab(Fmoc)-OH | Boc (acid-labile) | Fmoc (base-labile) | Boc-SPPS with orthogonal side-chain modification via Fmoc removal | chemimpex.comrsc.org |

Principles of Orthogonal Protection and Deprotection Strategies

Concept of Orthogonality in Multi-Functionalized Amino Acid Derivatives

In the realm of peptide chemistry, "orthogonality" refers to the use of multiple classes of protecting groups within a single molecule that can be removed under distinct chemical conditions, without affecting the others. iris-biotech.deresearchgate.net This principle is fundamental to the synthesis of complex peptides, such as those with branched or cyclic structures, or those requiring site-specific modifications. iris-biotech.dediva-portal.org

Boc-Dab(ivDde)-OH is a derivative of diaminobutyric acid (Dab) that features two such orthogonal protecting groups:

Boc (tert-butoxycarbonyl): This group protects the α-amino group of the amino acid.

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl): This group shields the γ-amino group on the side chain.

The Boc group is labile to acidic conditions, typically being removed with trifluoroacetic acid (TFA). In contrast, the ivDde group is stable to acids but can be selectively cleaved using hydrazine (B178648). sigmaaldrich-jp.com This differential reactivity allows for the sequential deprotection and modification of the Dab residue. For instance, in solid-phase peptide synthesis (SPPS), the Boc group can be removed to allow for the extension of the peptide chain, while the ivDde group remains intact on the side chain. Subsequently, the ivDde group can be removed at a later stage to enable specific modifications at the γ-amino position, such as the attachment of fluorescent labels, biotin (B1667282), or the formation of cyclic structures. chempep.com

Chemical Stability Profile of the ivDde Protecting Group

The utility of the ivDde group is defined by its robustness under the conditions used to remove other common protecting groups in peptide synthesis.

The ivDde group demonstrates excellent stability towards the acidic reagents used for the cleavage of Boc groups. iris-biotech.desigmaaldrich-jp.com It remains intact even when treated with solutions of 50% TFA in dichloromethane (B109758) (DCM), which are standard conditions for Boc deprotection. This stability is crucial for its role in orthogonal protection schemes, ensuring that the side-chain amino group remains protected during the elongation of the peptide backbone in Boc-based SPPS.

In the context of Fmoc-based SPPS, where the temporary Nα-protecting group (Fmoc) is removed with a base, typically a 20% solution of piperidine (B6355638) in dimethylformamide (DMF), the stability of the side-chain protecting groups is paramount. The ivDde group is considerably more stable to piperidine than its predecessor, the Dde group. sigmaaldrich.comsigmaaldrich.com While the Dde group has been observed to undergo migration or partial loss during prolonged exposure to piperidine, the more sterically hindered ivDde group is significantly less prone to such side reactions. iris-biotech.depeptide.com However, some studies have noted that even the ivDde group may not be completely stable to repeated piperidine treatments during the synthesis of very long peptide sequences, which can lead to minor decomposition. researchgate.net

Table 1: Stability of the ivDde Protecting Group

| Reagent/Condition | Stability of ivDde Group | Orthogonal Protecting Group Removed |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Stable iris-biotech.desigmaaldrich-jp.com | Boc |

| Piperidine (20% in DMF) | Largely Stable iris-biotech.desigmaaldrich-jp.com | Fmoc |

Stability to Acidic Conditions (e.g., Trifluoroacetic Acid)

Integration of this compound into Fmoc-Based SPPS Strategies

The building block N-α-Boc-N-γ-(ivDde)-L-2,4-diaminobutyric acid, or this compound, is designed for strategic use within Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comuniversiteitleiden.nl The key to its utility lies in the orthogonality of the ivDde protecting group relative to the standard Fmoc/tBu protection scheme. sigmaaldrich.comsigmaaldrich-jp.com The ivDde group is stable under the basic conditions (typically 20% piperidine in DMF) used to remove the temporary N-terminal Fmoc group during peptide chain elongation. sigmaaldrich.comsigmaaldrich-jp.comiris-biotech.de It is also resistant to the strong acids, like trifluoroacetic acid (TFA), used in the final step to cleave the peptide from the resin and remove permanent, acid-labile side-chain protecting groups such as tert-butyl (tBu), tert-butoxycarbonyl (Boc), and trityl (Trt). sigmaaldrich.comsigmaaldrich-jp.comiris-biotech.de

This unique stability profile allows for the selective deprotection of the Dab side-chain amino group while the peptide remains attached to the solid support and other protecting groups remain intact. sigmaaldrich.comsigmaaldrich-jp.com This enables chemists to perform site-specific modifications on the newly exposed amine, such as peptide branching, on-resin cyclization, or the attachment of reporter labels and other moieties. sigmaaldrich.compeptide.com

Strategic Considerations for Sequential Deprotection

A well-defined strategic sequence is essential for successfully using this compound in Fmoc-SPPS. The primary strategy involves the complete assembly of the linear peptide backbone using standard Fmoc chemistry. sigmaaldrich.com

Once the peptide chain is fully assembled, a critical step is to protect the N-terminal amine. If it is protected by an Fmoc group, this is typically removed and replaced with an acid-labile Boc group. sigmaaldrich.comresearchgate.netpeptide.com This step is imperative because the hydrazine reagent used for ivDde removal would otherwise cleave the N-terminal Fmoc group as well. sigmaaldrich.com With the N-terminus securely capped with Boc, the γ-amino group of the Dab residue can be selectively unmasked by treating the resin-bound peptide with a 2% hydrazine solution in DMF. sigmaaldrich.compeptide.com

This exposes a single, reactive amine on the side chain, which can then be used as a handle for further chemical modifications. After the desired modification is complete, the entire peptide can be cleaved from the solid support and all remaining acid-labile protecting groups (including the N-terminal Boc and other side-chain groups like tBu) are removed simultaneously using a TFA-based cocktail. sigmaaldrich.compeptide.com

Table 3: Sequential Deprotection Strategy

| Step | Action | Reagents | Purpose | Source(s) |

|---|---|---|---|---|

| 1 | Assemble Peptide Chain | Standard Fmoc-SPPS | Build the desired linear peptide sequence. | sigmaaldrich.com |

| 2 | N-terminal Protection | Boc₂O, DIPEA | Protect the N-terminus to prevent reaction with hydrazine. | sigmaaldrich.comresearchgate.netpeptide.com |

| 3 | Selective Side-Chain Deprotection | 2% Hydrazine in DMF | Remove the ivDde group from the Dab side chain. | sigmaaldrich.compeptide.com |

| 4 | Site-Specific Modification | Various | Modify the exposed Dab side-chain amine (e.g., cyclization, labeling). | sigmaaldrich.comsigmaaldrich-jp.com |

| 5 | Final Cleavage & Deprotection | TFA-based cocktail | Cleave peptide from resin and remove all acid-labile groups. | sigmaaldrich.com |

Challenges with ivDde Removal in Specific Peptide Sequences

Despite its utility, the removal of the sterically hindered ivDde group can present significant challenges. The deprotection reaction is often sluggish and may proceed to incomplete removal, which can complicate subsequent synthetic steps. sigmaaldrich.comsigmaaldrich-jp.comiris-biotech.de This difficulty is particularly pronounced in certain sequence contexts. For instance, if the this compound residue is positioned near the C-terminus of the peptide, deprotection can be exceptionally slow. sigmaaldrich.comsigmaaldrich-jp.comiris-biotech.de

Another major obstacle is peptide aggregation on the solid support. sigmaaldrich.comsigmaaldrich-jp.comiris-biotech.de When a peptide chain folds into a stable secondary structure or aggregates with neighboring chains, it can physically block the hydrazine reagent from accessing the ivDde group, thereby hindering its removal. sigmaaldrich.combiotage.com To address slow or incomplete deprotection, researchers have resorted to more forcing conditions, such as increasing the hydrazine concentration from 2% up to 10% or extending reaction times. sigmaaldrich.combiotage.com However, higher hydrazine concentrations increase the risk of side reactions. peptide.com For challenging sequences, a systematic optimization of deprotection parameters—including reagent concentration, reaction time, temperature, and the number of treatment cycles—may be necessary to achieve complete removal. biotage.com One study found that increasing the hydrazine concentration to 4% was more effective at driving the deprotection to completion than increasing the reaction time or the number of iterations at 2%. biotage.com

Exploration of Novel and Enhanced Deprotection Reagents and Conditions

The challenges associated with standard ivDde removal have spurred research into alternative reagents and improved conditions. While 2% hydrazine in DMF remains the most common method, other systems have been investigated. For the closely related Dde group, a milder deprotection cocktail consisting of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) has proven effective and, crucially, is orthogonal to the Fmoc group, meaning it will not remove it. sigmaaldrich.compeptide.comresearchgate.net This suggests a potential alternative for ivDde removal where Fmoc compatibility is desired.

To address the partial degradation of the ivDde group during repeated Fmoc removal cycles, the use of 2-methylpiperidine (B94953) as a substitute for piperidine has been proposed, as its increased steric bulk can reduce side reactions. researchgate.net

The field is also advancing through the development of entirely new protecting groups designed to overcome the limitations of the Dde/ivDde family. For example, the ivDmb group has been introduced as an alternative that exhibits the high stability of ivDde during Fmoc-SPPS but is more readily cleaved under hydrazinolysis conditions. iris-biotech.de Looking further, novel protection strategies are emerging that move away from hydrazine entirely. The pDobz/pDobb protecting groups, for instance, are fully compatible with Fmoc-SPPS but are cleaved under mild, metal-free oxidative conditions followed by treatment with dilute acid. nih.gov Such innovations represent the ongoing effort to develop cleaner, more efficient, and truly orthogonal protection schemes for complex peptide synthesis. nih.gov

Table 4: Comparison of Deprotection Reagents and Conditions

| Protecting Group | Reagent/Condition | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| ivDde (Standard) | 2% Hydrazine / DMF | Effective, well-established, allows UV monitoring. | Can be sluggish; not Fmoc-orthogonal; potential side reactions. | sigmaaldrich.compeptide.com |

| ivDde (Forcing) | 5-10% Hydrazine / DMF | Overcomes sluggish removal in difficult sequences. | Increased risk of side reactions (e.g., Arg/Gly modification). | sigmaaldrich.compeptide.com |

| Dde (Alternative) | Hydroxylamine HCl / Imidazole / NMP | Milder, Fmoc-orthogonal. | Less established for ivDde; may have different efficiency. | sigmaaldrich.compeptide.comresearchgate.net |

| ivDmb (Novel) | Hydrazine / DMF | More stable than Dde, easier to remove than ivDde. | Newer, less widely used. | iris-biotech.de |

| pDobz/pDobb (Novel) | Amine oxide, then dilute acid | Fully Fmoc-orthogonal, metal-free, mild conditions. | Multi-step deprotection, requires specific building blocks. | nih.gov |

Strategic Applications in Advanced Peptide Architectures and Bioconjugation

Design and Synthesis of Branched Peptides

Branched peptides, including peptide dendrimers and multi-antigenic peptides (MAPs), are molecules where one or more peptide chains are attached to the side chain of a core amino acid residue. nih.gov These structures are valuable in various fields, from immunology to drug delivery, as they allow for the multivalent presentation of bioactive sequences.

Boc-Dab(ivDde)-OH serves as an effective branching point in solid-phase peptide synthesis (SPPS). The synthetic strategy typically involves the following steps:

The linear peptide backbone is assembled using standard SPPS protocols. If Fmoc-chemistry is used, the N-terminus of the completed linear chain is protected with a Boc group, often by coupling Boc-anhydride or by using a Boc-protected amino acid in the final coupling step. peptide.com This prevents the terminal amine from reacting during subsequent steps.

The this compound residue is incorporated at the desired branching position within the sequence.

Once the main peptide chain is complete, the resin-bound peptide is treated with a solution of 2-5% hydrazine (B178648) in a solvent like N,N-dimethylformamide (DMF). kohan.com.tw This treatment selectively cleaves the ivDde group from the Dab side chain, exposing a primary amine. The Boc group on the N-terminus and other acid-labile side-chain protecting groups remain intact. sigmaaldrich-jp.com

A new peptide chain can then be synthesized, starting from the newly deprotected Dab side-chain amine, creating a defined branch point. merel.si

The more sterically hindered ivDde group is often preferred over the related Dde group as it is less prone to migration and premature loss during the piperidine (B6355638) treatments used in Fmoc-SPPS. peptide.com

The synthesis of more complex structures, such as peptide dendrimers or molecules requiring functionalization at multiple, specific sites, can be achieved using a multi-orthogonal protection scheme. By incorporating several amino acid residues with different, selectively removable side-chain protecting groups, chemists can unmask and modify each site in a predetermined order.

This compound can be used in conjunction with other orthogonal pairs, such as Lys(Aloc), Asp(OAll), or Cys(Mmt), to achieve this. sigmaaldrich.com For example, a peptide could be designed with both a Dab(ivDde) and a Lys(Aloc) residue. The ivDde group can be removed with hydrazine, and the side chain functionalized. Subsequently, the Aloc group can be removed using a palladium catalyst without affecting other protecting groups, allowing for a second, site-specific modification. sigmaaldrich.comiris-biotech.de This approach has been used to synthesize branched bis-peptide arrays and other complex constructs. google.com Automated microwave peptide synthesizers have been shown to efficiently handle these deprotection and coupling steps, producing branched peptides in high purity. kohan.com.tw

| Protecting Group | Chemical Structure | Removal Conditions | Stability |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | C(CH₃)₃OCO- | Acidic (e.g., TFA) | Base (piperidine, hydrazine), Pd(0) |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | (Complex structure) | 2-5% Hydrazine in DMF | Acid (TFA), Base (piperidine), Pd(0) |

| Fmoc (9-fluorenylmethoxycarbonyl) | (Complex structure) | Basic (e.g., 20% piperidine in DMF) | Acid (TFA) |

| Aloc (Allyloxycarbonyl) | CH₂=CHCH₂OCO- | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Acid (TFA), Base (piperidine, hydrazine) |

| Mtt (Monomethoxytrityl) | (Complex structure) | Very mild acid (e.g., 1% TFA in DCM) | Base (piperidine, hydrazine), Pd(0) |

Introduction of Branch Points using this compound

Construction of Cyclic Peptide Scaffolds

Macrocyclization is a powerful strategy for constraining peptide conformation, which can lead to increased receptor affinity, enhanced stability, and improved pharmacokinetic properties. This compound is a valuable tool for creating side-chain-to-side-chain or head-to-side-chain lactam bridges.

On-resin cyclization is often preferred as it takes advantage of the "pseudo-dilution" effect of the solid support, which favors intramolecular reactions and minimizes intermolecular side reactions like dimerization or oligomerization. A typical strategy for lactam bridge formation using this compound involves:

Synthesis of the linear peptide precursor on a solid support. The sequence includes this compound and another residue with a carboxyl side chain, such as Asp or Glu, which is protected by an orthogonal group (e.g., an allyl ester, OAll).

The N-terminal α-amine is protected with a Boc group to prevent its participation in the cyclization reaction. researchgate.net

The side-chain protecting groups of the two residues that will form the bridge are selectively removed. The ivDde group is removed with hydrazine, and the allyl group is removed with a palladium catalyst.

With both the side-chain amine of Dab and the side-chain carboxyl of Asp/Glu exposed, a peptide coupling reagent (e.g., HATU, HCTU) is added to promote the formation of an intramolecular amide (lactam) bond. explorationpub.com

After cyclization, the remaining protecting groups and the resin linker are cleaved, typically with a strong acid cocktail (e.g., 95% TFA), to release the final cyclic peptide.

The efficiency of macrocyclization is influenced by several factors, including the length and flexibility of the linear precursor and the ring size of the target macrocycle. The choice of the amino acid linker is therefore critical. Diaminobutyric acid (Dab), with its two-carbon side chain between the alpha-carbon and the gamma-amine, provides a different spacing than other common diamino acids.

| Amino Acid | Side Chain Linker | Resulting Ring Size Atoms (Side-chain to side-chain lactam with Asp) | Research Findings |

| Diaminopropionic acid (Dap) | -CH₂- | Smaller / More constrained | Can increase conformational rigidity. |

| Diaminobutyric acid (Dab) | -CH₂-CH₂- | Medium | Used to create constrained macrocycles with improved biological activity. researchgate.netnih.gov |

| Ornithine (Orn) | -CH₂-CH₂-CH₂- | Larger | Can provide necessary flexibility for cyclization. |

| Lysine (Lys) | -CH₂-CH₂-CH₂-CH₂- | Largest | Commonly used, but longer linker may lead to less constrained structures. nih.gov |

On-Resin Cyclization Strategies

Formation of Bicyclic Peptide Constructs

Bicyclic peptides represent a class of highly constrained scaffolds that can mimic complex protein surfaces and often exhibit exceptional binding affinity and stability. Their synthesis requires sophisticated orthogonal protection strategies to control the formation of two distinct rings.

The use of this compound is integral to creating these architectures. A synthetic route might involve combining ivDde with other orthogonal protecting groups like Alloc (allyloxycarbonyl) or Mmt (monomethoxytrityl). For instance, a bicyclic peptide was synthesized using Fmoc-Dab(ivDde)-OH in combination with other specialized building blocks. anu.edu.auchemrxiv.org A similar strategy can be envisioned using the Boc-protected analogue.

A general approach for forming a bicyclic peptide could be:

A linear peptide is assembled on-resin containing at least four residues with orthogonally protected side chains. For example, the peptide could contain Dab(ivDde), a second amine-containing residue like Lys(Alloc), and two carboxyl-containing residues like Asp and Glu, each protected with a distinct group labile to different conditions.

The first cyclization is performed. The ivDde group is removed with hydrazine, and its corresponding carboxyl partner is deprotected. An on-resin lactamization is then carried out. researchgate.netresearchgate.net

The second cyclization follows. The Alloc group is removed with Pd(0), and its partner is deprotected. A second on-resin lactamization forms the second ring.

Finally, the fully assembled and cyclized bicyclic peptide is cleaved from the resin and globally deprotected.

This modular, step-wise approach allows for the precise construction of complex, three-dimensional peptide scaffolds that are highly valuable as potential therapeutics and research tools. anu.edu.auresearchgate.net

Chemo-Selective Ligation Techniques for Bicyclization

Site-Specific Peptide Conjugation and Labeling

The ability to selectively deprotect the side chain of Dab(ivDde) provides a powerful tool for the site-specific conjugation and labeling of peptides with various reporter molecules, probes, and other functional moieties.

The selective removal of the ivDde group from a Dab residue within a peptide sequence creates a unique chemical handle for the attachment of reporter molecules, such as fluorescent dyes. iris-biotech.de Once the side-chain amine is deprotected, it can be reacted with a fluorescent dye that has been activated as an N-hydroxysuccinimide (NHS) ester or another reactive derivative. peptideweb.com This allows for the precise positioning of the fluorescent label within the peptide, which is crucial for studies involving fluorescence resonance energy transfer (FRET) or for tracking the peptide's localization within cells.

For example, a peptide can be synthesized with an Fmoc-Dab(ivDde)-OH residue. After the completion of the peptide sequence, the ivDde group is selectively cleaved with hydrazine. The resulting free amine on the Dab side chain can then be reacted with a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC) or a carboxyfluorescein derivative. iris-biotech.depeptideweb.com This strategy ensures that the label is attached only at the desired position, avoiding the non-specific labeling of other amine groups in the peptide.

The site-specific modification enabled by this compound is instrumental in the development of peptide-based probes and affinity reagents. By attaching specific functional groups to the Dab side chain, peptides can be designed to interact with and detect specific biological targets.

For instance, a biotin (B1667282) molecule can be conjugated to the deprotected Dab side chain to create a biotinylated peptide probe. peptide.com This probe can then be used in affinity purification experiments to isolate its binding partners from a complex biological sample. Similarly, chelating agents for metal ions can be attached to create peptide-based imaging agents for techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT). diva-portal.org

The versatility of the ivDde protecting group allows for the incorporation of a wide range of functionalities, making this compound a valuable tool for designing sophisticated peptide-based probes and affinity reagents for various research and diagnostic applications. google.com

Strategies for Incorporating Reporter Molecules

Synthesis of Synthetic Analogs of Proteins and Macromolecular Assemblies

The principles of orthogonal protection and site-specific modification using this compound extend to the synthesis of larger and more complex biomolecules, including synthetic protein analogs and macromolecular assemblies. By strategically incorporating Dab(ivDde) residues into a synthetic protein sequence, it is possible to introduce specific modifications or crosslinks at defined positions.

This approach can be used to create synthetic protein analogs with enhanced stability, novel functions, or altered binding properties. For example, intramolecular crosslinking between a deprotected Dab residue and another reactive side chain can be used to stabilize a specific protein fold. Furthermore, the selective deprotection of the ivDde group can provide a site for the attachment of polymers like polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of a synthetic protein. google.com

In the realm of macromolecular assemblies, this compound can be used to create well-defined peptide-based scaffolds for the construction of larger structures. nih.gov For example, peptides containing Dab(ivDde) can be synthesized and then, after selective deprotection, used as building blocks that can be linked together in a controlled manner to form higher-order assemblies. This bottom-up approach to constructing macromolecular structures offers a high degree of control over the final architecture and functionality. acs.org

Advanced Methodological Considerations in Peptide Elongation and Purification

Optimization of Coupling Efficiency for Boc-Dab(ivDde)-OH

The formation of a peptide bond (an amide bond) between the carboxyl group of one amino acid and the amino group of another is the cornerstone of peptide synthesis. The efficiency of this coupling reaction is paramount for achieving high yields of the desired peptide. With protected amino acids like this compound, which possess bulky protecting groups, optimizing coupling efficiency is a critical consideration.

To facilitate amide bond formation, the carboxylic acid group of the incoming amino acid must be "activated" to make it more susceptible to nucleophilic attack by the free amino group of the peptide chain. beilstein-journals.org This is achieved using coupling reagents. The choice of activating reagent is crucial, especially when dealing with sterically hindered amino acids.

Common classes of activating reagents used in solid-phase peptide synthesis (SPPS) include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. For sterically demanding couplings, such as those involving this compound, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often preferred. These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), rapidly form a highly reactive acyl-uronium species, which then efficiently acylates the N-terminal amine of the peptide chain.

The efficacy of these reagents is attributed to their ability to generate a highly activated ester intermediate that is less prone to side reactions, such as racemization. Research has shown that using HATU as a coupling agent for the incorporation of Fmoc-protected amino acids can lead to high coupling efficiencies. nih.gov While specific studies focusing solely on this compound are limited, the principles derived from Fmoc-based SPPS are largely applicable. The bulky nature of the Boc and ivDde groups necessitates the use of these highly efficient coupling reagents to drive the reaction to completion.

Table 1: Common Activating Reagents in Peptide Synthesis

| Activating Reagent | Class | Key Features |

|---|---|---|

| HATU | Uronium Salt | High coupling efficiency, low racemization. |

| HBTU | Uronium Salt | Effective and widely used, though can be slightly less efficient than HATU for hindered couplings. |

| PyBOP | Phosphonium Salt | Good for hindered couplings, but can be more prone to side reactions. explorationpub.com |

| DIC/HOBt | Carbodiimide/Additive | A classic combination, generally effective but may require longer reaction times for hindered residues. luxembourg-bio.com |

The rate at which the amide bond forms is influenced by several factors, including the nature of the amino acids being coupled, the solvent, temperature, and the specific activating reagent used. In general, the kinetics of amide bond formation follow a multi-step process. First, the activating reagent reacts with the carboxylic acid of this compound to form a reactive intermediate. This is often the rate-determining step. luxembourg-bio.com This intermediate then reacts with the free amine of the growing peptide chain to form the new peptide bond. luxembourg-bio.com

Monitoring the progress of the coupling reaction is crucial to ensure its completion. The Kaiser test is a common qualitative method used to detect the presence of free primary amines on the resin. A negative Kaiser test indicates that the coupling reaction is complete. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be employed to analyze a small, cleaved portion of the peptide-resin.

The kinetics of coupling this compound can be slower compared to less sterically hindered amino acids. The bulky Boc group at the α-amino position and the ivDde group on the side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the peptide chain. To overcome this, extended coupling times or double coupling cycles may be necessary to ensure complete acylation. Microwave-assisted peptide synthesis has also emerged as a powerful technique to accelerate the kinetics of difficult couplings by providing efficient and uniform heating. merel.si

Selection and Efficacy of Activating Reagents

Management of Steric Hindrance in Peptide Coupling Reactions

Several strategies can be employed to manage steric hindrance:

Use of Potent Activating Reagents: As discussed previously, powerful activating reagents like HATU are essential for overcoming the steric barrier.

Elevated Temperatures: Performing the coupling reaction at a slightly elevated temperature can increase the kinetic energy of the molecules, helping to overcome the activation energy barrier imposed by steric hindrance. However, care must be taken to avoid side reactions or racemization at excessively high temperatures.

Increased Reagent Concentration: Using a higher concentration of the activated amino acid can help to drive the reaction forward, according to Le Chatelier's principle.

Microwave Irradiation: Microwave synthesis has proven to be highly effective in driving sterically hindered reactions to completion in shorter time frames. merel.si

Chaotropic Agents: The addition of chaotropic salts, such as lithium chloride (LiCl), can disrupt the secondary structure of the growing peptide chain on the resin, which can sometimes contribute to poor coupling efficiency by making the N-terminal amine less accessible.

The ivDde group itself, while contributing to steric bulk, is strategically chosen for its orthogonal deprotection properties. sigmaaldrich.comsigmaaldrich-jp.com It is stable to the acidic conditions used to remove the Boc group and the basic conditions often used for Fmoc group removal, but can be selectively cleaved using hydrazine (B178648). sigmaaldrich.comsigmaaldrich-jp.com This orthogonality is crucial for complex peptide synthesis, such as the creation of branched or cyclic peptides, where site-specific modification is required. explorationpub.comsigmaaldrich.com

Role in the Synthesis of Peptide-Based Functional Materials

The unique properties of this compound, particularly the orthogonal protection scheme, make it a valuable building block for the synthesis of advanced peptide-based functional materials. These materials leverage the self-assembly properties of peptides to form well-defined nanostructures with applications in biomedicine and materials science. mdpi.comresearchgate.net

Peptide hydrogels are a class of soft materials composed of a three-dimensional network of self-assembled peptide fibers that can entrap large amounts of water. They are of great interest for applications in tissue engineering, drug delivery, and regenerative medicine due to their biocompatibility and tunable mechanical properties. frontiersin.org

The synthesis of peptide hydrogels often involves the design of peptide sequences that can self-assemble into β-sheet structures, which then form the fibrous network. frontiersin.org The incorporation of residues like Dab(ivDde) allows for post-synthesis modification of the hydrogel network. For instance, after the hydrogel has formed, the ivDde group can be selectively removed to expose the side-chain amine of the diaminobutyric acid residue. This newly available functional group can then be used to conjugate other molecules, such as growth factors, drugs, or imaging agents, directly onto the hydrogel scaffold. This approach allows for the creation of "smart" hydrogels with tailored biological activities.

Beyond hydrogels, peptides can be engineered to self-assemble into a wide variety of nanomaterials, including nanotubes, nanofibers, and nanospheres. mdpi.comresearchgate.net The precise control over the peptide sequence allows for the rational design of these nanostructures. The incorporation of orthogonally protected amino acids like this compound provides a powerful tool for the functionalization of these nanomaterials.

For example, a peptide designed to form nanotubes could be synthesized incorporating Dab(ivDde) at specific positions. After self-assembly, the ivDde groups could be removed, and the exposed amines could be used to attach targeting ligands for specific cells or tissues, or to immobilize enzymes for biocatalytic applications. This site-specific modification, enabled by the orthogonal nature of the ivDde protecting group, is crucial for the development of highly functional and complex peptide-based nanomaterials. udc.es The ability to introduce functional groups at precise locations on a pre-formed nanostructure is a key advantage offered by this synthetic strategy.

Development of Peptide Hydrogels

Purification Methodologies for Peptides Incorporating this compound

The successful synthesis of a peptide is critically dependent on the efficacy of its purification. For peptides incorporating the orthogonally protected amino acid this compound, purification strategies must effectively separate the target peptide from a mixture of deletion sequences, incompletely deprotected products, and other synthesis-related impurities. The hydrophobicity imparted by the Boc and ivDde protecting groups, even if the Boc group is removed prior to purification, influences the selection and optimization of purification protocols.

High-Performance Liquid Chromatography (HPLC) Techniques

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant and most effective technique for the purification of synthetic peptides, including those containing the this compound residue. nih.govrsc.org This method separates molecules based on their hydrophobicity. The peptide mixture is loaded onto a hydrophobic stationary phase (the column) and eluted by a gradient of an increasing concentration of an organic solvent (the mobile phase).

The selection of the column and mobile phase is critical for achieving high-resolution separation. C18 (octadecylsilyl) columns are the most common choice for peptide purification due to their strong hydrophobic retention, which is well-suited for separating complex peptide mixtures. nih.gov In some cases, columns with different hydrophobicity, such as C4 (butylsilyl), are used, particularly for large or very hydrophobic peptides.

The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), both containing an ion-pairing agent. nih.gov The most common system uses water as Solvent A and acetonitrile (B52724) as Solvent B. nih.gov Trifluoroacetic acid (TFA) at a low concentration (typically 0.1%) is added to both solvents. nih.gov TFA serves to acidify the mobile phase, ensuring that the peptide's carboxyl and amino groups are protonated, and it acts as an ion-pairing agent, forming neutral complexes with charged residues on the peptide, which improves peak shape and resolution during chromatography.

The purification process involves applying the crude peptide solution to the column and eluting with a linear gradient of increasing acetonitrile concentration. nih.govrsc.org The specific gradient is optimized based on the properties of the target peptide. Fractions are collected as they elute from the column, and those containing the pure peptide are pooled.

Table 1: Example RP-HPLC Purification Parameters for Peptides

| Parameter | Analytical Scale Example nih.gov | Preparative Scale Example rsc.org | Preparative Scale Example nih.gov |

|---|---|---|---|

| System | Agilent 1100 Series | Waters Delta Prep 4000 | Agilent 1200 Series |

| Column | Agilent Eclipse XDB-C18 | Phenomenex Proteo (10 µm) | Agilent Eclipse XDB-C18 (5 µm) |

| Mobile Phase A | 0.1% TFA in Water | Water with 0.1% TFA | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile with 0.1% TFA | 0.1% TFA in Acetonitrile |

| Gradient | 0–80% B over 40 min | 5–70% B in 85 min | 0–60% B over 60 min |

| Flow Rate | 1 mL/min | 15 mL/min | 5 mL/min |

| Detection | 220 nm | 220 nm | 220 nm |

Spectroscopic and Chromatographic Purity Assessment

Following preparative HPLC, the purity of the fractions containing the target peptide must be rigorously assessed. This is a multi-step process that combines chromatographic and spectroscopic methods to confirm both the purity and identity of the final product.

Chromatographic Assessment: Analytical RP-HPLC is used to determine the purity of the collected fractions. nih.gov A small aliquot of the purified peptide is injected onto an analytical C18 column, and the resulting chromatogram is analyzed. nih.gov A pure sample should ideally yield a single, sharp, and symmetrical peak at a specific retention time. The purity is often quantified by integrating the area of the target peptide peak and expressing it as a percentage of the total area of all detected peaks at a specific UV wavelength, typically 220 nm, where the peptide backbone absorbs light. nih.govrsc.org Purity levels of ≥95% are common for research applications, with higher purities (≥98%) often required for more sensitive assays.

Spectroscopic Assessment: While HPLC confirms the purity of the sample, it does not confirm its identity. Therefore, spectroscopic techniques, primarily mass spectrometry (MS), are essential.

Mass Spectrometry (MS): This technique is used to verify that the purified peptide has the correct molecular weight. Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are the two most common MS methods used for peptide analysis. rsc.org The experimentally observed mass is compared to the theoretically calculated mass of the desired peptide. A match between the observed and theoretical mass provides strong evidence of the peptide's identity. Mass spectrometry is also a powerful tool for identifying impurities, such as deletion sequences or peptides with remaining protecting groups. For instance, it can be used to confirm the successful removal of the ivDde group by observing the expected mass shift.

UV Spectroscopy: As mentioned, UV detection is integral to the HPLC process itself. nih.gov The absorbance of the peptide bond at ~220 nm is the standard method for detecting peptides as they elute from the HPLC column. nih.gov Furthermore, the removal of the ivDde protecting group can be monitored spectrophotometrically, as the reaction product of the protecting group with its cleavage reagent (hydrazine) absorbs UV light, providing a method to track the deprotection reaction's completion. sigmaaldrich.com

Table 2: Purity and Identity Assessment Techniques

| Technique | Purpose | Typical Output | Reference |

|---|---|---|---|

| Analytical RP-HPLC | Quantify purity | Chromatogram showing a major peak with purity expressed as a percentage (e.g., >95%) | nih.gov |

| MALDI-TOF MS | Confirm molecular weight | Mass spectrum showing observed mass (m/z) to compare with theoretical mass | |

| ESI-MS | Confirm molecular weight | Mass spectrum showing mass-to-charge (m/z) ratios to calculate the molecular mass | rsc.org |

| UV Spectroscopy | Detect peptide during HPLC and monitor deprotection | Absorbance units vs. time (chromatogram); Absorbance spectrum | nih.govsigmaaldrich.com |

Research Frontiers and Prospective Developments

Innovations in Protecting Group Chemistry for Diaminobutyric Acid Derivatives

The synthesis of complex peptides, such as those with multiple branches or cyclic structures, relies heavily on the strategic use of orthogonal protecting groups. ub.educsic.es The ivDde group, a more hindered variant of the Dde group, offers enhanced stability against piperidine (B6355638), the reagent commonly used for Fmoc group removal in solid-phase peptide synthesis (SPPS). This stability minimizes premature deprotection and side-chain migration, which can be problematic with the less sterically hindered Dde group.

Innovations in this area focus on expanding the toolbox of protecting groups that are compatible with the Boc/ivDde combination. Research is ongoing to develop new protecting groups with distinct removal conditions, thereby increasing the "orthogonal dimensionality" of peptide synthesis. csic.esresearchgate.net This allows for the sequential and specific modification of different amino acid residues within a single peptide chain. For instance, the development of protecting groups removable by light (photolabile groups) or specific enzymes adds further layers of control to the synthetic process.

The table below summarizes the orthogonality of common protecting groups in relation to the Boc and ivDde groups found in Boc-Dab(ivDde)-OH.

| Protecting Group | Typical Removal Conditions | Orthogonal to Boc? | Orthogonal to ivDde? |

| Boc | Acidic conditions (e.g., TFA) | - | Yes |

| ivDde | Mild hydrazine (B178648) conditions (e.g., 2% hydrazine in DMF) | Yes | - |

| Fmoc | Basic conditions (e.g., 20% piperidine in DMF) | Yes | Yes |

| Alloc | Pd-catalyzed conditions | Yes | Yes |

| Mtt | Mild acidic conditions (e.g., 1% TFA in DCM) | No | Yes |

| Trt | Acidic conditions | No | Yes |

Advances in Automated Peptide Synthesis Utilizing this compound

The automation of SPPS has revolutionized the production of peptides, enabling rapid and high-throughput synthesis. peptide.comopenaccessjournals.com The properties of this compound make it well-suited for integration into automated synthesis workflows. nih.gov The stability of the ivDde group during standard Fmoc-based chain elongation allows for the seamless automated assembly of the peptide backbone.

Recent advances in automated synthesizers focus on improving coupling efficiencies and minimizing side reactions. This includes the development of precision reagent delivery systems and in-line monitoring techniques to ensure complete reactions at each step. For a building block like this compound, optimized coupling protocols using activating reagents such as HCTU or HATU are crucial, especially when steric hindrance might slow down the reaction.

The selective removal of the ivDde group on the solid support can also be automated. This involves programming the synthesizer to deliver the hydrazine solution at a specific point in the synthesis, followed by washing steps, before proceeding with further modifications or cleavage from the resin. nih.gov This automated deprotection is key for the efficient production of peptides requiring site-specific modifications.

Emerging Applications in Chemical Biology and Material Science

The ability to introduce a selectively addressable functional group using this compound has opened up new avenues in chemical biology and material science.

In chemical biology , this building block is instrumental in the synthesis of peptide-based tools for studying biological processes. For example, after selective deprotection of the Dab side chain, a variety of moieties such as fluorescent probes, biotin (B1667282) tags, or drug molecules can be attached. This allows for the creation of labeled peptides to track their localization and interactions within cells or to develop targeted therapeutic agents. chemimpex.com The synthesis of complex peptide structures like peptide-based vaccines and inhibitors of viral proteases has been facilitated by the use of such orthogonally protected amino acids. nih.govdokumen.pub

In the field of material science , this compound is being explored for the creation of novel biomaterials. The ability to form stable peptide bonds and introduce specific cross-linking points is valuable for designing materials like hydrogels and nanomaterials. For instance, peptides containing Dab residues can be synthesized and then cross-linked through their side chains after ivDde removal to form stable hydrogel networks for tissue engineering applications.

Future Directions in the Engineering of Complex Peptide Structures and Assemblies

The future of peptide engineering lies in the construction of increasingly complex and functional molecular architectures. The use of this compound and other orthogonally protected building blocks will be central to these efforts.

One major area of development is the synthesis of multi-branched and dendritic peptides . These structures have applications in drug delivery, as scaffolds for presenting multiple copies of a bioactive peptide, and in the development of synthetic vaccines. The orthogonal nature of the Boc and ivDde groups allows for the controlled, stepwise construction of these intricate structures.

Another exciting frontier is the creation of heterodimeric and multi-chain peptide assemblies . By using a combination of orthogonal protecting groups, it is possible to synthesize two or more different peptide chains on the same solid support and then link them together in a specific manner. nih.govscispace.com This has been demonstrated in the synthesis of bis-lactam linked peptide analogues, showcasing the potential for creating complex, covalently linked protein mimics. nih.gov

The table below outlines some prospective applications and the role of this compound.

| Application Area | Role of this compound | Potential Impact |

| Branched Peptides | Provides a key branching point with orthogonal protection. | Development of multivalent ligands and drug delivery systems. |

| Cyclic Peptides | Enables side-chain to side-chain or side-chain to backbone cyclization. | Increased peptide stability and bioavailability. issuu.com |

| Peptide-Drug Conjugates | Allows for site-specific attachment of therapeutic agents. | Targeted drug delivery with reduced side effects. |

| Self-Assembling Peptides | Introduction of specific recognition sites for controlled assembly. | Creation of novel nanomaterials and biomimetic scaffolds. |

| Heterodimeric Peptides | Facilitates the synthesis and linkage of multiple peptide chains. nih.govscispace.com | Engineering of synthetic antibodies and protein-protein interaction inhibitors. |

Q & A

Q. What computational modeling approaches predict this compound’s compatibility with non-standard amino acids in engineered peptide frameworks?

- Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS to assess steric clashes and hydrogen-bonding patterns. Compare energy minima for this compound vs. Dab(Boc)-OH in α-helical or β-sheet contexts. Validate predictions with circular dichroism (CD) and 2D-NOESY spectra of synthesized peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.